![molecular formula C16H23N5O4Se B15219227 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol” is a complex organic molecule that features a purine base attached to a modified oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Attachment of the oxolane ring: This step involves the formation of a glycosidic bond between the purine base and the oxolane ring, often using a Lewis acid catalyst.
Introduction of the selenyl group: This can be done through a nucleophilic substitution reaction, where a selenylating agent is used to replace a leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The selenyl group can be reduced to a selenol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carboxylated derivative.
Reduction: Formation of a selenol derivative.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying enzyme-substrate interactions, particularly those involving purine metabolism. It can also be used in the design of nucleotide analogs for biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine base structure suggests it could be explored as an antiviral or anticancer agent, targeting specific enzymes or pathways involved in disease progression.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts, due to the presence of the selenyl group.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, as an antiviral agent, it might inhibit viral replication by interfering with nucleotide synthesis. As a biochemical probe, it could bind to specific enzymes and alter their activity, providing insights into their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylthio-purin-9-yl]oxolane-3,4-diol: Similar structure but with a thio group instead of a selenyl group.
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylpurin-9-yl]oxolane-3,4-diol: Lacks the selenyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the selenyl group in “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol” makes it unique compared to its analogs. This group can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.
Propriétés
Formule moléculaire |
C16H23N5O4Se |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4Se/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
OJVUVALXWIMIDF-SDBHATRESA-N |
SMILES isomérique |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
SMILES canonique |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


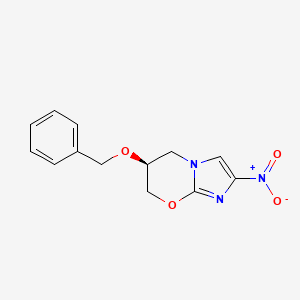
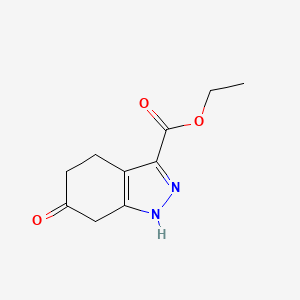


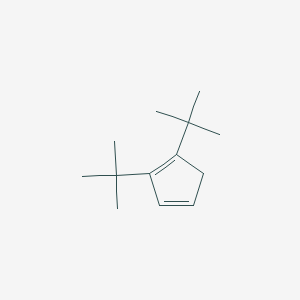
![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
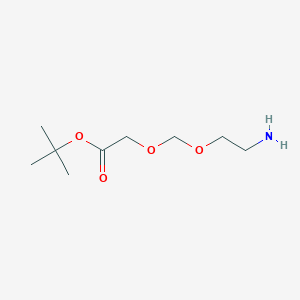
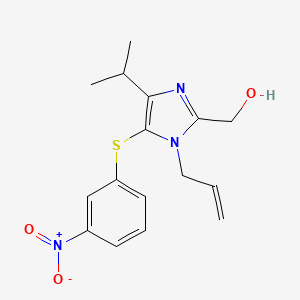
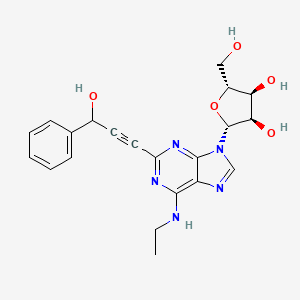
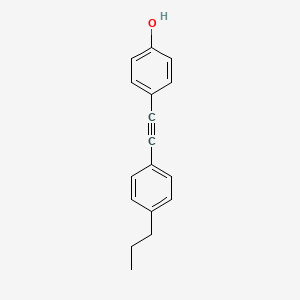
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
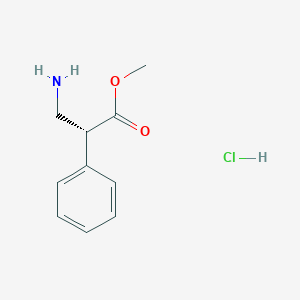
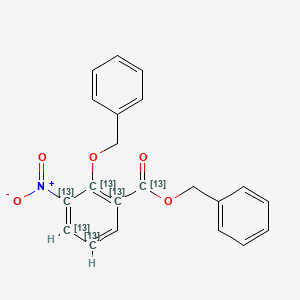
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
